Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl-
Overview
Description
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- is a chemical compound with the molecular formula C12H23NO It is characterized by a cyclopropane ring attached to a carboxamide group, with six methyl groups attached to the nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- typically involves the reaction of cyclopropanecarboxylic acid with hexamethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the hexamethyl substitution, leading to different chemical properties and reactivity.
N,N-Dimethylcyclopropanecarboxamide: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Uniqueness
Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- is unique due to its high degree of methyl substitution, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these characteristics are advantageous.
Properties
IUPAC Name |
N,N,2,2,3,3-hexamethylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7(10(9,3)4)8(12)11(5)6/h7H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWXRDDEGBGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460442 | |
Record name | Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-20-9 | |
Record name | N,N,2,2,3,3-Hexamethylcyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53066-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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